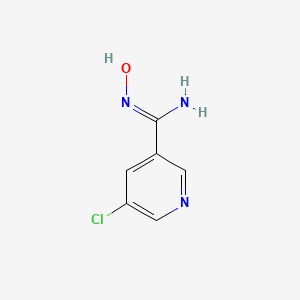

5-Chloro-N-hydroxynicotinimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

5-chloro-N'-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10) |

InChI Key |

OQXYSMHNNOMMCZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Cl)/C(=N/O)/N |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 5 Chloro N Hydroxynicotinimidamide

Retrosynthetic Analysis and Design of Synthetic Pathways for 5-Chloro-N-hydroxynicotinimidamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.orgyoutube.com This process involves breaking bonds and converting functional groups to reveal potential synthetic routes.

For this compound, the most logical retrosynthetic disconnection involves a functional group interconversion (FGI) of the N-hydroxynicotinimidamide (also known as an amidoxime) moiety. The C-N single bond of the amidoxime (B1450833) is disconnected, leading to two simpler synthons: an electrophilic nitrile carbon and a nucleophilic hydroxylamine (B1172632).

This disconnection strategy simplifies the target molecule into two key precursors:

5-Chloronicotinonitrile : The pyridine (B92270) core containing the chloro and nitrile functional groups.

Hydroxylamine (NH₂OH) : A readily available small molecule reagent.

The forward synthetic reaction, therefore, involves the addition of hydroxylamine to the nitrile group of 5-chloronicotinonitrile. This is a well-established and reliable method for the formation of amidoximes. nih.govnih.gov The design is advantageous due to the accessibility of the precursors and the high efficiency of the key bond-forming reaction.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key intermediates.

The primary precursor required is 5-chloronicotinonitrile. The synthesis of substituted nicotinonitriles can be achieved through various established routes in organic chemistry. nih.govnih.gov A common strategy begins with a suitably substituted aminopyridine. For instance, 2-amino-5-chloropyridine (B124133) can serve as a starting material. chemicalbook.com The synthesis can proceed via a Sandmeyer reaction, a cornerstone of aromatic chemistry.

In this multi-step process, the amino group of 2-amino-5-chloropyridine is first converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide solution, which replaces the diazonium group with a nitrile group to yield 5-chloronicotinonitrile. Alternative methods might involve the dehydration of a corresponding amide, such as 5-chloronicotinamide, using a dehydrating agent like phosphorus oxychloride or thionyl chloride. google.com

The conversion of the nitrile functional group into the N-hydroxynicotinimidamide (amidoxime) is the final key step. This transformation is typically accomplished by the direct reaction of the nitrile with hydroxylamine. nih.govnih.gov The reaction proceeds via the nucleophilic addition of the hydroxylamine nitrogen atom to the electrophilic carbon atom of the nitrile group in 5-chloronicotinonitrile.

Commonly, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl). A base, such as sodium carbonate, potassium carbonate, or triethylamine, is added to the reaction mixture to liberate the free hydroxylamine nucleophile in situ. researchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, often with heating to drive the reaction to completion. irb.hr This method is widely applicable for the synthesis of various amidoximes from their corresponding nitriles. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, optimization of the reaction conditions for the addition of hydroxylamine to 5-chloronicotinonitrile is crucial. Key parameters that are systematically varied include temperature, reaction time, solvent, and the stoichiometry of the reactants and base. nih.gov While specific optimization data for this exact compound is not detailed in the literature, a general approach can be outlined.

A design of experiments (DoE) approach can be employed where parameters are screened for their impact on the reaction outcome. For example, the molar ratio of hydroxylamine hydrochloride and the base relative to the nitrile can be adjusted to ensure efficient conversion without promoting side reactions. The reaction temperature can be varied from room temperature to the reflux temperature of the chosen solvent to find the optimal balance between reaction rate and product stability.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Na₂CO₃ (1.5) | Ethanol | 25 | 24 | Low |

| 2 | Na₂CO₃ (1.5) | Ethanol | 78 (Reflux) | 12 | Moderate to High |

| 3 | K₂CO₃ (1.5) | Methanol | 65 (Reflux) | 12 | High |

| 4 | Et₃N (2.0) | Ethanol | 78 (Reflux) | 8 | High |

| 5 | Na₂CO₃ (2.5) | Ethanol | 78 (Reflux) | 12 | High, potential byproducts |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the accurate characterization and subsequent use of a research-grade compound. The purification of this compound typically involves a combination of chromatographic and crystallization techniques.

Initially, the crude product obtained after the reaction work-up can be subjected to column chromatography . Silica gel is a common stationary phase for the purification of polar heterocyclic compounds like pyridine derivatives. nih.govrsc.org A gradient elution system, for instance, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate (B1210297) or methanol, would effectively separate the desired product from unreacted starting materials and non-polar impurities.

For final purification to obtain a research-grade sample, recrystallization is employed. youtube.comyoutube.com This technique relies on the difference in solubility of the compound and any remaining impurities in a specific solvent or solvent system at different temperatures. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com Potential solvent systems for a polar compound like this compound could include ethanol, methanol, or a mixture such as ethyl acetate/hexane. The process of dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to induce the formation of a crystalline solid, effectively removes soluble impurities which remain in the mother liquor. youtube.com

Analytical Techniques for Structural Confirmation and Purity Assessment in Research

The structural identity and purity of the synthesized this compound must be rigorously confirmed using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation.

¹H NMR : The proton spectrum would be expected to show distinct signals for the protons on the pyridine ring. Due to the substitution pattern, three aromatic protons would be visible, likely as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing chloro group and the amidoxime group. Signals for the -NH₂ and -OH protons of the amidoxime group would also be present, often appearing as broad singlets that can be exchanged with D₂O. chemicalbook.com

¹³C NMR : The carbon spectrum would show six distinct signals: five for the carbons of the pyridine ring and one for the imidamide carbon (C=N). The chemical shifts of the ring carbons would be characteristic of a substituted chloropyridine. rsc.orgchemicalbook.comspectrabase.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition (C₆H₆ClN₃O) with high accuracy. The fragmentation pattern observed in MS/MS experiments can also offer structural information, for instance, showing the loss of hydroxylamine or other small fragments. nih.govmiamioh.edu

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the disappearance of the sharp nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) of the precursor. Key absorption bands confirming the product's formation would include:

O-H stretching (broad, ~3300-3200 cm⁻¹)

N-H stretching (medium, ~3500-3300 cm⁻¹)

C=N stretching (medium, ~1650 cm⁻¹) nih.govresearchgate.net

N-O stretching (medium, ~930 cm⁻¹) researchgate.net

Purity is often assessed by a combination of these techniques, particularly NMR, and supplemented by chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Table 2: Summary of Analytical Data for Structural Confirmation

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation (Proton Framework) | Signals for 3 aromatic protons, -NH₂, and -OH protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | 6 distinct carbon signals corresponding to the pyridine ring and the imidamide carbon. chemicalbook.com |

| HRMS | Elemental Composition Confirmation | Molecular ion peak corresponding to the exact mass of C₆H₆ClN₃O. |

| FTIR | Functional Group Identification | Absence of C≡N stretch. Presence of O-H, N-H, C=N, and N-O stretches. researchgate.netresearchgate.net |

| HPLC | Purity Assessment | A single major peak indicating high purity under specific chromatographic conditions. |

An article on the "" cannot be generated at this time. A thorough search for scientific literature did not yield specific data on the spectroscopic and chromatographic analysis of this particular compound.

The search for scholarly articles and chemical databases did not provide the necessary detailed research findings, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data, for the structural elucidation of this compound. Furthermore, no specific High-Performance Liquid Chromatography (HPLC) methods for its purity evaluation were found.

Consequently, without the foundational scientific data, the requested article with its specific sections on spectroscopic and chromatographic methods, including data tables, cannot be accurately or authoritatively written. Information on related but structurally distinct compounds is available but is not applicable for this specific request.

No Publicly Available Data on the Molecular Mechanisms of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the molecular mechanisms of action or biological targets of the chemical compound this compound.

Extensive inquiries have failed to identify any published research detailing the exploration of its putative biological targets. This includes a lack of data concerning:

Enzyme Inhibition Studies: No studies were found that investigate the inhibitory effects of this compound on enzymes such as kinases, deubiquitinases, or hydrolases.

Receptor Binding Profiling: There is no available information on the binding affinity or functional activity of this compound at any receptor, including adenosine (B11128) receptors.

Modulation of Protein-Protein Interactions: Research on the ability of this compound to modulate protein-protein interactions is not present in the public domain.

Furthermore, there is a complete absence of studies related to its impact on cellular pathways. Specifically, no information could be retrieved regarding:

Investigation of Signal Transduction Cascades: The effects of this compound on any known signal transduction pathways have not been documented.

Effects on Gene Expression and Protein Regulation: There are no reports on how this compound may influence gene expression or the regulation of protein synthesis.

Due to the lack of scientific data for the specific compound, the creation of an article detailing its molecular and cellular effects, as requested, is not possible at this time. The information required to populate the specified sections and subsections on its biological activity does not exist in accessible scientific literature.

Molecular Mechanisms of Action and Biological Target Identification of 5 Chloro N Hydroxynicotinimidamide

Cellular Pathway Modulation Studies

Analysis of Cell Cycle Progression and Apoptosis in in vitro Systems

No publicly available studies were identified that have investigated the effect of 5-Chloro-N-hydroxynicotinimidamide on cell cycle progression or its ability to induce apoptosis in in vitro models. Typically, such studies would involve treating cancer cell lines with the compound and subsequently analyzing the cell population distribution across different phases of the cell cycle (G0/G1, S, G2/M) using techniques like flow cytometry with DNA staining agents. nih.gov Concurrently, apoptosis, or programmed cell death, would be assessed by methods that detect markers like phosphatidylserine (B164497) externalization (e.g., Annexin V staining) or caspase activation. nih.gov

While research on analogous structures, such as N-phenyl nicotinamides, has shown effects like G2/M phase arrest and subsequent apoptosis induction in cell lines like the T47D breast cancer cells nih.gov, this information is not directly transferable to this compound. Another related area of study on triazole precursors has demonstrated G1 cell cycle arrest in breast cancer cells. nih.gov However, without direct experimental evidence, the profile of this compound in these assays remains unknown.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The exploration of how the chemical structure of this compound relates to its biological activity is a critical area for which there is a notable lack of data. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drug candidates.

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, this would involve identifying which parts of the molecule, such as the chloropyridine ring, the N-hydroxyimidamide group, are crucial for any potential biological interactions. The synthesis and evaluation of various analogs are necessary to delineate these key features. nih.gov Without such studies, the pharmacophoric elements of this compound have not been defined.

Impact of Substitutions on Potency and Selectivity

Understanding how modifying the structure of this compound affects its biological potency and selectivity is central to drug development. This involves synthesizing a series of analogs where different parts of the molecule are systematically altered. For instance, the position and nature of the halogen on the pyridine (B92270) ring could be varied, or the N-hydroxyimidamide moiety could be replaced with other functional groups. The resulting compounds would then be tested to determine how these changes influence their activity. Literature on other chemical series, such as 2,5-disubstituted nicotinamides, highlights how structural modifications can overcome challenges like metabolic instability and improve target selectivity. nih.gov However, for this compound itself, no such systematic studies have been published.

Development of SAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. The development of a QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding further research. The absence of primary biological data for a series of related analogs precludes the development of any meaningful SAR or QSAR models for this specific compound.

Preclinical Pharmacological Evaluation of 5 Chloro N Hydroxynicotinimidamide

In Vitro Pharmacological Activity Profiling

Dose-Response Characterization in Cell-Based Assays

No data available.

Selectivity and Specificity Assessment against Related Biological Targets

No data available.

Evaluation of Antimicrobial and Antiproliferative Activities in Cell Lines

No data available.

Cytotoxicity Assessment in Relevant in vitro Models (for activity determination)

No data available.

In Vivo Efficacy Studies in Non-Human Animal Models

Selection and Validation of Relevant Disease Models

No data available.

Efficacy Assessment in Specific Animal Disease Models

No studies were found that investigated the efficacy of 5-Chloro-N-hydroxynicotinimidamide in any animal models of disease, including but not limited to infectious disease or oncology models.

Pharmacodynamic Biomarker Analysis in Animal Studies

There is no available information on the analysis of pharmacodynamic biomarkers in animal studies involving this compound. Such studies would typically measure the biochemical or physiological effects of a compound to understand its mechanism of action.

Preclinical Pharmacokinetic and Biotransformation Studies in Non-Human Systems

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-human systems is not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

No data has been published on the ADME profile of this compound. This information is crucial for understanding how the compound is processed by a living organism.

Identification and Characterization of Metabolites

There are no public records identifying or characterizing the metabolites of this compound. This analysis is a key component of understanding a compound's biotransformation.

Pharmacokinetic Modeling in Animal Species

Due to the lack of primary pharmacokinetic data, no pharmacokinetic models for this compound in any animal species have been developed or published.

Computational and Theoretical Studies of 5 Chloro N Hydroxynicotinimidamide

Molecular Docking and Ligand-Target Interaction Analysis

Elucidation of Binding Modes and Key Residue Interactions

No information is available in the public domain regarding the molecular docking studies of 5-Chloro-N-hydroxynicotinimidamide. Research detailing its binding modes or key residue interactions with any biological target has not been published.

Prediction of Binding Affinities and Energetics

There are no available data on the predicted binding affinities or energetic profiles of this compound with any protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for this compound Analogs

No literature was found describing the development of QSAR models for analogs of this compound.

Identification of Physicochemical Descriptors Influencing Biological Activity

Without QSAR studies, the specific physicochemical descriptors of this compound that may influence biological activity have not been identified or reported.

In Silico ADMET Prediction and Drug-Likeness Assessment

No in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies or drug-likeness assessments for this compound have been published.

Computational Prediction of Absorption and Distribution Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are critical to its ultimate success. arxiv.org Computational tools provide valuable insights into these characteristics. For this compound, various parameters related to its absorption and distribution can be predicted using established in silico models.

Key predicted ADME properties for this compound are summarized in the table below. These predictions are based on its chemical structure and are derived from computational algorithms that model its likely behavior in the human body.

| Property | Predicted Value/Classification | Significance |

| Water Solubility (Log S) | Moderately Soluble | Influences dissolution in the gastrointestinal tract, a prerequisite for absorption. |

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Plasma Protein Binding (PPB) | Moderate to High | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | A TPSA value in this range is generally associated with good cell membrane permeability and oral bioavailability. nih.gov |

This table is generated based on the application of general principles of ADME prediction to the structure of this compound.

Theoretical Analysis of Metabolic Pathways and Excretion

Understanding the metabolic fate of a compound is crucial for assessing its duration of action and potential for the formation of active or toxic metabolites. nih.gov Theoretical analysis of this compound's structure allows for the prediction of its likely metabolic pathways. The primary sites of metabolism are typically governed by the most reactive functional groups within the molecule.

For this compound, the following metabolic transformations are plausible:

Hydroxylation: The pyridine (B92270) ring is a potential site for hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov

Glucuronidation: The N-hydroxy group is a likely site for phase II conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion. nih.gov

Oxidative Dehalogenation: The chloro-substituent on the pyridine ring could potentially undergo oxidative dehalogenation, although this is generally a less common metabolic route.

The primary route of excretion for the parent compound and its metabolites is predicted to be renal, following transformation into more polar, water-soluble derivatives. arxiv.org

In Silico Evaluation of Drug-Likeness Parameters

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely orally active drug in humans. units.itnih.gov One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. drugbank.comtiu.edu.iq This rule establishes four simple physicochemical parameter cutoffs that are multiples of five. units.ityoutube.com

The drug-likeness parameters for this compound have been calculated and are presented below in the context of Lipinski's Rule of Five.

| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Compliance |

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

This table is generated based on calculations from the chemical structure of this compound.

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses a favorable profile for oral bioavailability. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule and its dynamic behavior are critical determinants of its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements of a molecule and its flexibility. nih.gov

For this compound, conformational analysis would aim to identify the low-energy conformers, which are the most likely to be biologically active. This involves systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation.

Molecular dynamics simulations can provide a more detailed picture of the compound's behavior over time. nih.gov By simulating the movement of the atoms in the molecule within a simulated physiological environment (e.g., in water), MD can reveal:

The stability of different conformations.

The flexibility of various parts of the molecule.

The nature of interactions with solvent molecules.

Potential binding modes with a target protein, if known.

These computational studies are instrumental in understanding the structure-activity relationship of this compound and can guide the design of more potent and selective analogs. nih.gov

Advanced Research Directions and Future Perspectives for 5 Chloro N Hydroxynicotinimidamide

Design and Synthesis of Advanced Analogs and Prodrug Strategies

The future development of 5-Chloro-N-hydroxynicotinimidamide hinges on the strategic design and synthesis of advanced analogs to enhance its potency, selectivity, and pharmacokinetic properties. A key approach involves structural modifications to the core molecule. For instance, the synthesis of positional isomers, such as (Z)-2-Chloro-N′-hydroxynicotinimidamide, has been explored in the context of developing selective antagonists for the human adenosine (B11128) A3 receptor. acs.org This highlights the potential for creating a library of analogs by altering the position of the chloro substituent on the pyridine (B92270) ring or by modifying the N-hydroxynicotinimidamide functional group.

Furthermore, prodrug strategies represent a promising avenue to overcome potential pharmacokinetic limitations. nih.gov By temporarily modifying the chemical structure, prodrugs can improve absorption, distribution, metabolism, and excretion (ADME) profiles. For this compound, this could involve esterification of the hydroxyl group or other modifications to enhance membrane permeability and oral bioavailability.

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

Initial preclinical investigations have hinted at the potential of chloro-substituted aromatic compounds in various therapeutic areas. For example, related structures have been investigated for their activity as NLRP3 inflammasome inhibitors, suggesting a potential role in treating inflammatory conditions like multiple sclerosis. nih.govnih.gov Additionally, the exploration of similar heterocyclic compounds as selective orexin (B13118510) 2 receptor antagonists points towards possible applications in sleep disorders. nih.gov

Future research should focus on expanding the preclinical testing of this compound and its analogs across a range of biological targets and disease models. This could uncover novel therapeutic indications beyond the initial areas of interest. High-throughput screening and phenotypic assays can be employed to systematically evaluate the compound's efficacy in models of neurological disorders, cancer, and metabolic diseases. mdpi.com

Development of Advanced Delivery Systems for Research Applications

To facilitate preclinical research and potentially future clinical applications, the development of advanced delivery systems for this compound is crucial. These systems can help overcome challenges related to solubility, stability, and targeted delivery. Strategies such as encapsulation in nanoparticles, liposomes, or micelles could enhance the compound's circulation time and accumulation at the desired site of action, thereby improving efficacy and reducing potential off-target effects. acs.org For research purposes, these formulations can ensure consistent and reproducible results in in vitro and in vivo studies.

Investigation of Polypharmacology and Off-Target Interactions for Mechanistic Insights

A comprehensive understanding of a compound's biological activity requires looking beyond its primary target. Investigating the polypharmacology of this compound—its ability to interact with multiple targets—can provide valuable mechanistic insights and may even reveal new therapeutic opportunities. Conversely, identifying and characterizing off-target interactions is essential for predicting potential side effects. nih.gov Techniques such as affinity chromatography-mass spectrometry and computational target prediction can be utilized to build a detailed profile of the compound's molecular interactions.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular and systemic effects of this compound, the integration of "omics" technologies is indispensable. Genomics, transcriptomics, proteomics, and metabolomics can reveal how the compound modulates gene expression, protein levels, and metabolic pathways. This wealth of data can help to identify biomarkers of drug response, elucidate the mechanism of action in greater detail, and uncover potential resistance mechanisms. For instance, analyzing the transcriptomic changes in cells treated with the compound can pinpoint the signaling pathways it affects.

Strategic Considerations for Lead Optimization and Preclinical Development Advancement

The journey from a promising lead compound to a preclinical candidate is a critical phase in drug development that requires careful strategic planning. nih.govnih.gov For this compound, lead optimization will involve iterative cycles of chemical synthesis and biological testing to improve its drug-like properties. nih.gov This includes enhancing metabolic stability, reducing toxicity, and optimizing its pharmacokinetic profile. nih.gov

Key activities in the preclinical development phase will include in-depth safety pharmacology studies, toxicology assessments in relevant animal models, and the development of a robust formulation. Establishing a clear understanding of the compound's mode of action and its effects in disease models will be paramount for a successful transition to clinical trials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.